molecular formula C9H10N2O4 B186299 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone CAS No. 5407-94-3

2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone

Cat. No. B186299
CAS RN: 5407-94-3
M. Wt: 210.19 g/mol
InChI Key: VLXWUMRXYIGSMF-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone is a chemical compound . It is a 3,9-diazaspiro[5.5]undecane-based compound . It is colorless to white to yellow solid or semi-solid or liquid . It is also known as 2,8-Diaza-spiro[5.5]undecane-1,3,7,9-tetraone and 4,10-diazaspiro[5.5]undecane-3,5,9,11-tetrone .

Scientific Research Applications

  • Ionophores Synthesis : Bell et al. (1993) synthesized a series of ionophores from acrylonitrile and diethyl malonate or malononitrile using 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone. They found that spirodiamide macrocycle 14, derived from this compound, exhibited selectivity for lithium in potentiometric ion-selective electrodes (Bell, Hiel, & Choi, 1993).

  • Pharmacological Potential : Blanco-Ania et al. (2017) reviewed the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, which are structurally similar to 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone. These compounds have potential applications in treating obesity, pain, immune system disorders, cell signaling, cardiovascular issues, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

  • CCR8 Antagonists : Dr. Peter Norman (2007) discussed the use of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists, which are useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

  • Catalyst-Free Synthesis : Aggarwal et al. (2014) described an efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,8-Diazaspiro[5.5]undecane derivatives. The compounds were synthesized via double Michael addition and showed potential for various applications due to their structure and efficient synthesis method (Aggarwal, Vij, & Khurana, 2014).

  • Photophysical Studies and Solvatochromic Analysis : In 2015, Aggarwal and Khurana synthesized diazaspiro compounds and conducted photophysical studies and solvatochromic analysis. These studies are crucial in understanding the interaction of these compounds with light and their applications in materials science and chemistry (Aggarwal & Khurana, 2015).

properties

IUPAC Name

2,8-diazaspiro[5.5]undecane-1,3,7,9-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-5-1-3-9(7(14)10-5)4-2-6(13)11-8(9)15/h1-4H2,(H,10,12,14)(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXWUMRXYIGSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)NC2=O)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202402
Record name 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone

CAS RN

5407-94-3
Record name 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone
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Reactant of Route 5
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Reactant of Route 6
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone

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